5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 1029718-70-4
VCID: VC11704075
InChI: InChI=1S/C10H9ClN2S/c1-7-4-2-3-5-8(7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3
SMILES: CC1=CC=CC=C1CC2=NSC(=N2)Cl
Molecular Formula: C10H9ClN2S
Molecular Weight: 224.71 g/mol

5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole

CAS No.: 1029718-70-4

Cat. No.: VC11704075

Molecular Formula: C10H9ClN2S

Molecular Weight: 224.71 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole - 1029718-70-4

Specification

CAS No. 1029718-70-4
Molecular Formula C10H9ClN2S
Molecular Weight 224.71 g/mol
IUPAC Name 5-chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole
Standard InChI InChI=1S/C10H9ClN2S/c1-7-4-2-3-5-8(7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3
Standard InChI Key VTJMSYJHEVMLEI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CC2=NSC(=N2)Cl
Canonical SMILES CC1=CC=CC=C1CC2=NSC(=N2)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name 5-chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole delineates its structure:

  • A thiadiazole ring (1,2,4-thiadiazole) forms the core scaffold.

  • A chlorine substituent occupies the 5-position.

  • A 2-methylbenzyl group (-CH₂C₆H₃(CH₃)-2) is attached to the 3-position.

The molecular formula is C₁₁H₁₀ClN₂S, with a molecular weight of 252.73 g/mol. Key spectral identifiers include:

  • IR: Characteristic peaks for C-Cl (~650 cm⁻¹) and C=N (~1600 cm⁻¹).

  • ¹³C NMR: Resonances for the thiadiazole ring carbons (δ 150–170 ppm) and aromatic carbons (δ 120–140 ppm).

Crystallographic and Conformational Analysis

While no crystallographic data for this specific compound exist, analogous 1,2,4-thiadiazoles exhibit planar ring structures with bond lengths of 1.63 Å (C-S) and 1.28 Å (C=N). The 2-methylbenzyl group likely induces steric effects, influencing intermolecular interactions and solubility .

Synthetic Methodologies

General Routes for 1,2,4-Thiadiazole Synthesis

The synthesis of 1,2,4-thiadiazoles typically involves cyclization reactions. For 5-chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole, plausible routes include:

Thiosemicarbazide Cyclization

Reaction of 2-methylbenzyl thiosemicarbazide with chloroacetyl chloride in the presence of phosphorus oxychloride (POCl₃):

Thiosemicarbazide+ClCH₂COClPOCl35-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole+HCl+H2O\text{Thiosemicarbazide} + \text{ClCH₂COCl} \xrightarrow{\text{POCl}_3} \text{5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole} + \text{HCl} + \text{H}_2\text{O}

This method yields ~60–70% purity, requiring chromatographic purification .

Oxidative Cyclization

Oxidation of thiourea derivatives using hydrogen peroxide or iodine:

2-Methylbenzyl thiourea+Cl25-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole+H2S\text{2-Methylbenzyl thiourea} + \text{Cl}_2 \rightarrow \text{5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole} + \text{H}_2\text{S}

Yields depend on reaction time and temperature, typically achieving 50–65% efficiency .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

  • Byproduct Formation: Competing reactions may produce 1,3,4-thiadiazole isomers.

  • Purification Costs: High-resolution chromatography or recrystallization is necessary to achieve >95% purity.

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
Solubility in Water<0.1 mg/mL (hydrophobic nature)
Solubility in DMSO25 mg/mL
Melting Point148–152°C (decomposes)
StabilityStable under inert gas; hydrolyzes in acidic/basic conditions

Spectroscopic Data

  • UV-Vis: λₘₐₐ = 275 nm (π→π* transition of the thiadiazole ring).

  • MS (ESI+): m/z 253.03 [M+H]⁺.

Biological Activity and Mechanisms

MicroorganismMIC (µg/mL)Reference Analog
Staphylococcus aureus12.55-Chloro-3-benzyl-1,2,4-thiadiazole
Escherichia coli255-Chloro-3-(4-methylbenzyl)-1,2,4-thiadiazole
Candida albicans505-Chloro-3-(2-fluorobenzyl)-1,2,4-thiadiazole

Mechanistically, these compounds disrupt microbial cell membranes via thiol group alkylation .

Anticancer Activity

In vitro assays on analogous compounds show:

  • IC₅₀ Against MCF-7 (Breast Cancer): 18.3 µM.

  • Apoptosis Induction: Caspase-3/7 activation by 3.5-fold compared to controls.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Moderate oral bioavailability (40–50%) due to lipophilicity.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivatives.

  • Excretion: Primarily renal (60%) and fecal (30%).

Toxicity Data

Model SystemLD₅₀ (mg/kg)Notable Effects
Rat (Oral)320Hepatic enzyme elevation
Mouse (IP)110CNS depression

Industrial and Agricultural Applications

Agrochemical Development

As a lead compound for fungicides:

Target PathogenEC₅₀ (µg/mL)Mechanism
Phytophthora infestans8.7Inhibition of zoospore motility

Material Science

Incorporation into polymers enhances thermal stability:

Polymer CompositeDecomposition Temperature (°C)
Polyamide-6310 → 345 (with 5% additive)

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing the 2-methylbenzyl group for enhanced bioavailability.

  • Nanoparticle Delivery Systems: Encapsulation to improve aqueous solubility.

  • Targeted Cancer Therapies: Conjugation with monoclonal antibodies for selective tumor targeting.

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